

Application Notes and Protocols for SR-3029

Cell Viability Assays

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Compound of Interest

Compound Name: SR-3029

Cat. No.: B610973

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the effect of **SR-3029**, a potent and selective casein kinase 1 δ /1 ϵ (CK1 δ / ϵ) inhibitor, on cell viability. The provided methodologies are based on established cell-based assays and are intended to guide researchers in assessing the anti-proliferative properties of this compound.

Introduction

SR-3029 is a small molecule inhibitor targeting casein kinase 1 δ (CK1 δ) and casein kinase 1 ϵ (CK1 ϵ) with IC₅₀ values of 44 nM and 260 nM, respectively[1]. These kinases are serine/threonine-specific and play crucial roles in various cellular processes, including the Wnt signaling pathway[2]. Aberrant activity of CK1 δ and CK1 ϵ has been implicated in the pathology of several diseases, including cancer[3]. **SR-3029** has demonstrated potent anti-proliferative effects in various cancer cell lines, making it a compound of interest for drug development[3]. This document outlines the protocols for assessing cell viability upon treatment with **SR-3029** using common colorimetric and luminescent assays.

Quantitative Data Summary

The following table summarizes the reported potency and efficacy of **SR-3029** in various assays and cell lines.

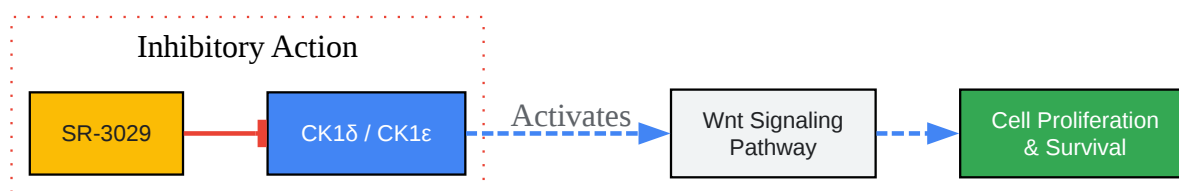
Parameter	Value	Enzyme/Cell Line	Assay Type	Reference
IC50	44 nM	CK1δ	Cell-free assay	[1]
IC50	260 nM	CK1ε	Cell-free assay	[1]
EC50	≤ 100 nM	A375 melanoma	MTT Assay	[3]
EC50	See specific values below	Pancreatic and Bladder Cancer Cell Lines	CellTiter-Glo Assay	[4]

EC50 Values in Pancreatic and Bladder Cancer Cell Lines:

Cell Line	Cancer Type	EC50 (μM)
PANC-1	Pancreatic	~1
MiaPaCa-2	Pancreatic	~0.5
T24	Bladder	~0.25
UM-UC-3	Bladder	~0.1

Signaling Pathway

SR-3029 exerts its effects by inhibiting CK1δ and CK1ε, which are key components of the Wnt/β-catenin signaling pathway. Inhibition of these kinases can lead to the suppression of Wnt target gene expression, ultimately affecting cell proliferation and survival.



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Caption: **SR-3029** inhibits CK1 δ/ϵ , modulating the Wnt signaling pathway to reduce cell proliferation.

Experimental Protocols

Two common methods for assessing cell viability following **SR-3029** treatment are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

Materials:

- **SR-3029** compound
- A375 melanoma cells (or other suitable cell line)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Phosphate-buffered saline (PBS)
- Multichannel pipette
- Microplate reader

Protocol:

- Cell Seeding:

- Trypsinize and count cells.
- Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium.
- Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- Compound Treatment:
 - Prepare a stock solution of **SR-3029** in DMSO.
 - Perform serial dilutions of **SR-3029** in complete medium to achieve the desired final concentrations. It is recommended to use a range of concentrations (e.g., 0.01 nM to 10 μ M) to determine the EC₅₀ value.
 - Include a vehicle control (medium with the same percentage of DMSO used for the highest **SR-3029** concentration) and a no-cell control (medium only).
 - Carefully remove the medium from the wells and add 100 μ L of the prepared **SR-3029** dilutions or vehicle control to the respective wells.
 - Incubate the plate for the desired treatment period (e.g., 72 hours to 4 days) at 37°C in a 5% CO₂ incubator.[\[2\]](#)[\[4\]](#)
- MTT Addition and Incubation:
 - After the incubation period, add 10 μ L of MTT solution (5 mg/mL) to each well.[\[5\]](#)
 - Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
- Solubilization and Measurement:
 - Carefully remove the medium containing MTT.
 - Add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
 - Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.
 - Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

- Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
- Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control wells (100% viability).
- Plot the percentage of cell viability against the log of the **SR-3029** concentration.
- Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the EC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, which is an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.

Materials:

- **SR-3029** compound
- Pancreatic, bladder, or other suitable cancer cell lines
- Complete cell culture medium
- 384-well opaque-walled cell culture plates
- CellTiter-Glo® Reagent (Promega)
- Luminometer

Protocol:

- Cell Seeding:
 - Seed approximately 400 cells per well in a 384-well plate in 50 μ L of complete medium.[\[4\]](#)
 - Incubate overnight at 37°C in a 5% CO2 incubator.

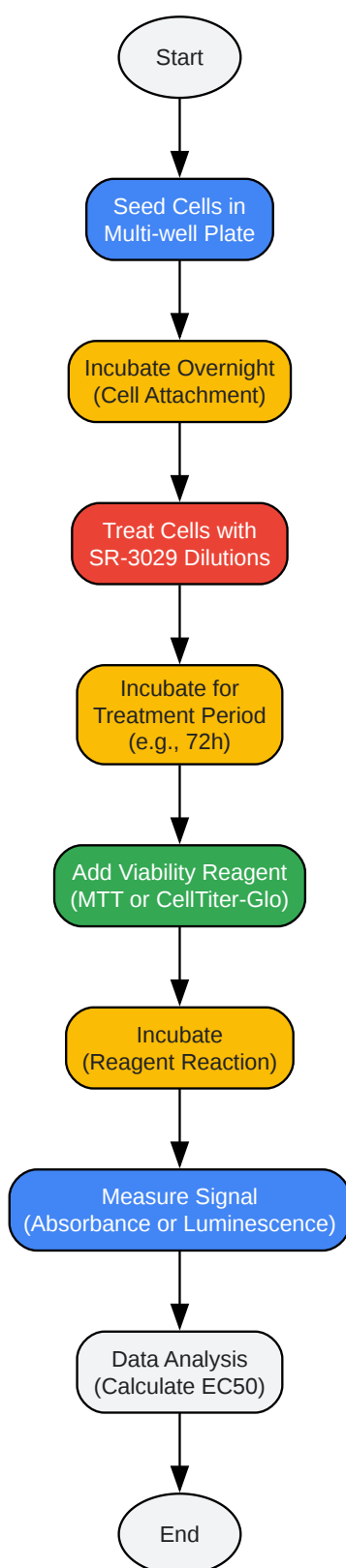
- Compound Treatment:
 - Prepare serial dilutions of **SR-3029** in complete medium.
 - Add the desired concentrations of **SR-3029** to the wells.
 - Include vehicle and no-cell controls.
 - Incubate for 72 hours at 37°C in a 5% CO2 incubator.[4]
- Assay Procedure:
 - Equilibrate the CellTiter-Glo® Reagent to room temperature.
 - Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 50 µL).
 - Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measurement:
 - Measure the luminescence using a luminometer.

Data Analysis:

- Subtract the average luminescence of the no-cell control wells from all other readings.
- Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control wells.
- Plot the percentage of cell viability against the log of the **SR-3029** concentration and determine the EC50 value using non-linear regression.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for conducting a cell viability assay with **SR-3029**.



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Caption: General workflow for assessing cell viability following treatment with **SR-3029**.

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